Cas no 90719-32-7 ((S)-4-Benzyl-2-oxazolidone)

(S)-4-Benzyl-2-oxazolidone is a chiral auxiliary widely used in asymmetric synthesis, particularly in the formation of enantiomerically pure compounds. Its rigid oxazolidinone framework facilitates stereocontrol in reactions such as alkylations, aldol additions, and Michael reactions. The benzyl group enhances solubility in organic solvents while maintaining stability under various reaction conditions. This compound is valued for its high enantioselectivity, ease of introduction and removal, and compatibility with a broad range of reagents. Its utility in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals makes it a preferred choice for achieving precise stereochemical outcomes in complex organic transformations.
(S)-4-Benzyl-2-oxazolidone structure
(S)-4-Benzyl-2-oxazolidone structure
Product Name:(S)-4-Benzyl-2-oxazolidone
CAS No:90719-32-7
MF:C10H11NO2
MW:177.199842691422
MDL:MFCD00064496
CID:61434
PubChem ID:24857725
Update Time:2025-09-25

(S)-4-Benzyl-2-oxazolidone Chemical and Physical Properties

Names and Identifiers

    • (S)-4-Benzyloxazolidin-2-one
    • S-4-Benzyl-2-oxazolidinone
    • (S)-4-Benzyl-2-oxazolidinone
    • (4S)-4-benzyl-1,3-oxazolidin-2-one
    • (S)-4-(PHENYLMETHYL)-2-OXAZOLIDINONE
    • (S)-
    • (S)-(-)-4-Benzyl-2-oxazolidinone
    • (4S)-4-(Phenylmethyl)-2-oxazolidinone (ACI)
    • 2-Oxazolidinone, 4-(phenylmethyl)-, (S)- (ZCI)
    • (-)-4-Benzyl-2-oxazolidinone
    • (4S)-(-)-4-(Phenylmethyl)-1,3-oxazolidin-2-one
    • (4S)-4-(Phenylmethyl)-1,3-oxazolidin-2-one
    • (4S)-4-Benzyloxazolidin-2-one
    • (4S)-Benzyloxazolidin-2-one
    • (S)-(-)-4-Benzyl-1,3-oxazolidin-2-one
    • (S)-4-Benzyl-2-oxazolidone
    • (S)-4-Benzyloxy-2-azolidinone
    • (S)-4-Phenylmethyl-2-oxazolidinone
    • 4-(S)-Benzyl-2-oxazolidinone
    • 4S-(Phenylmethyl)oxazolidin-2-one
    • 4S-Benzyloxazolidin-2-one
    • DTXSID00352970
    • NS00077853
    • SCHEMBL4328
    • 4-Benzyl-1,3-oxazolidin-2-one #
    • EC46HZ6ALH
    • HY-41882
    • 4-(S)-benzyl-oxazolidin-2-one
    • 4-Benzyl-2-oxazolidinone, (S)-(-)-
    • Q-102352
    • 4-(S)-benzyloxazolidin-2-one
    • 4(S)-(-)-benzyl-2-oxazolidinone
    • (4S)-4-(Phenylmethyl)-2-oxazolidinone
    • 90719-32-7
    • (4S)-(-)-4-benzyl-2-oxazolidinone
    • (S)-(-)-4-Benzyl-2-oxazolidineone
    • MFCD00064496
    • (S)-4-Benzyl-2-oxazolidinone, 99%
    • 4-(Phenylmethyl)-2-oxazolidinone, (4S)-
    • CHEBI:194622
    • (S)(-)-4-benzyl-2-oxazolidinone
    • 2-Oxazolidinone, 4-(phenylmethyl)-, (S)-
    • (s)-4-benzyl-oxazolidin-2-one
    • (4S)4-benzyl-1,3-oxazolidin-2-one
    • EN300-80370
    • (S)-4-Benzyl-1,3-Oxazolidine-2-One
    • (S)(-)4-benzyl-2-oxazolidinone
    • 2-Oxazolidinone, 4-(phenylmethyl)-, (4S)-
    • PS-6113
    • 4(S)-benzyl-2-oxazolidinone
    • (4S)-4-benzyl 1,3-oxazolidinone
    • (4S)-4-benzyl-2-oxazolidinone
    • (S)-4-benzyloxazolidinone
    • (s)-(+)-4-benzyl-2-oxazolidinone
    • AKOS015839020
    • (S)-4-benzyl oxazolidinone
    • B1754
    • DB-005562
    • (4S)-4-benzyl oxazolidine-2-one
    • (S)-4-benzyl-oxazolidine-2- one
    • AC-4357
    • 4(S)-phenylmethyl-2-oxazolidinone
    • Z1222283104
    • (S)-4-benzyl-oxazolidine-2-one
    • CS-D1593
    • s-(+)-4-benzyl-2-oxazolidinone
    • MDL: MFCD00064496
    • Inchi: 1S/C10H11NO2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m0/s1
    • InChI Key: OJOFMLDBXPDXLQ-VIFPVBQESA-N
    • SMILES: C(C1C=CC=CC=1)[C@@H]1NC(=O)OC1
    • BRN: 3649667

Computed Properties

  • Exact Mass: 177.07900
  • Monoisotopic Mass: 177.078979
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 1.7
  • Topological Polar Surface Area: 38.3

Experimental Properties

  • Color/Form: Powder
  • Density: 1.1607 (rough estimate)
  • Melting Point: 86-88 °C (lit.)
  • Boiling Point: 398.8°C at 760 mmHg
  • Flash Point: 195℃
  • Refractive Index: -14.5 ° (C=5, MeOH)
  • Water Partition Coefficient: Insoluble in water.
  • PSA: 38.33000
  • LogP: 1.66630
  • Sensitiveness: Hygroscopic
  • Specific Rotation: -62 º (C=1, CHCl3)
  • Optical Activity: [α]20/D −63°, c = 1 in chloroform
  • Solubility: Insoluble in water

(S)-4-Benzyl-2-oxazolidone Security Information

  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H316-H320
  • Warning Statement: P264-P305+P351+P338+P337+P313-P332+P313
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S24/25
  • FLUKA BRAND F CODES:3-10
  • Hazardous Material Identification: Xi
  • Storage Condition:Inert atmosphere,Room Temperature
  • Risk Phrases:R36/37/38

(S)-4-Benzyl-2-oxazolidone Customs Data

  • HS CODE:29349990
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(S)-4-Benzyl-2-oxazolidone Pricemore >>

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(S)-4-Benzyl-2-oxazolidone Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  rt → 0 °C
1.2 3 h, rt
1.3 Reagents: Lithium chloride ,  Sodium borohydride Solvents: Ethanol ;  0 °C; 18 h, rt
1.4 Reagents: Citric acid Solvents: Water
1.5 Reagents: Diethyl ether
1.6 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C → rt; 3 h, rt
1.7 Reagents: Hydrochloric acid Solvents: Water
1.8 Reagents: Diethyl ether
Reference
Easy access to Evans' oxazolidinones. Stereoselective synthesis and antibacterial activity of a new 2-oxazolidinone derivative
Diaz, Gaspar; de Freitas, Michelle A. A.; Ricci-Silva, Maria E.; Diaz, Marisa A. N., Molecules, 2014, 19(6), 7429-7439

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ;  15 h, 80 °C
Reference
Ethyl imidazole-1-carboxylate (EImC) as a carbonylation agent: efficient synthesis of oxazolidin-2-ones from amino alcohols
Veeraswamy, S.; Reddy, K. Indrasena; Ragavan, R. Venkat; Yennam, Satyanarayana; Jayashree, A., Chemistry Letters, 2013, 42(2), 109-111

Production Method 3

Reaction Conditions
1.1 Reagents: Lithium hydroxide ,  Hydrogen peroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C; 16 h, 0 °C → rt
1.2 Reagents: Sodium sulfate Solvents: Water ;  30 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  pH 9 - 10, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Reference
Doubly diastereoselective conjugate addition of enantiopure lithium amides to enantiopure N-enoyl oxazolidin-2-ones: a mechanistic probe
Davies, Stephen G.; Fletcher, Ai M.; Hermann, Gesine J.; Poce, Giovanna; Roberts, Paul M.; et al, Tetrahedron: Asymmetry, 2010, 21(13-14), 1635-1648

Production Method 4

Reaction Conditions
1.1 Catalysts: Ytterbium triflate (silica-supported) Solvents: Dichloromethane
Reference
A facile new method for selective deprotection of N-(tert-butoxycarbonyl)-protected carboxamides with Yb(OTf)3 supported on silica gel
Kotsuki, Hiyoshizo; Ohishi, Takeshi; Araki, Tomohiro; Arimura, Koji, Tetrahedron Letters, 1998, 39(27), 4869-4870

Production Method 5

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane
Reference
The Generation and Reactivity of Functionalised Organozinc Carbenoids for Cyclopropane Synthesis
Jerome, Laure, 2009, , ,

Production Method 6

Reaction Conditions
1.1 Catalysts: Stereoisomer of octabutyldi-μ-chlorodichlorodi-μ3-oxotetratin ;  60 min, 80 °C
Reference
Interaction of substrate and catalyst during the formation of oxazolidinones from 2-aminoalcohols and diethyl carbonate using recyclable 1,3-dichlorodistannoxanes
Pulla, Sharon; Unnikrishnan, Vineed; Ramidi, Punnamchandar; Sullivan, Shane Z.; Ghosh, Anindya; et al, Journal of Molecular Catalysis A: Chemical, 2011, 338(1-2), 33-43

Production Method 7

Reaction Conditions
1.1 Catalysts: (T-4)-(4-Methoxyphenolato-κO)[2-[(methylamino-κN)methyl]phenyl-κC][2-[(methylami… ,  Boron(1+), rel-bis[2-[[(R)-methylamino-κN]methyl]phenyl-κC]-, (T-4)-, salt with … Solvents: Methanol ;  1 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
Reference
Importance of Open Structure of Nonmetal Based Catalyst in Hydrogen Bond Promoted Methanolysis of Activated Amide: Structure Dynamics between Monomer and Dimer Enabling Recombinant Covalent, Dative, and Hydrogen Bonds
Oishi, Shunsuke; Yoshimoto, Junichi; Saito, Susumu, Journal of the American Chemical Society, 2009, 131(25), 8748-8749

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium methoxide ,  Boron(1+), rel-bis[2-[[(R)-methylamino-κN]methyl]phenyl-κC]-, chloride (1:1), (T… Solvents: Methanol ;  15 min, 25 °C
1.2 Solvents: Methanol ;  < 1 h, 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
Reference
Double Molecular Recognition with Aminoorganoboron Complexes: Selective Alcoholysis of β-Dicarbonyl Derivatives
Oishi, Shunsuke; Saito, Susumu, Angewandte Chemie, 2012, 51(22), 5395-5399

Production Method 9

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Solvents: Dichloromethane ;  20 h, reflux
Reference
Studies towards development of asymmetric double-Mannich reactions of chiral 2-oxocyclohexanecarboxylate derivatives with bis(aminol)ethers
Sparrow, Kevin John; Carley, Sarah; Sohnel, Tilo; Barker, David; Brimble, Margaret A., Tetrahedron, 2015, 71(15), 2210-2221

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium methoxide ;  20 min, 135 °C
Reference
Microwave-assisted improved synthesis of oxazolidin-2-ones, oxazolidine-2-thiones and thiazolidine-2-thione chiral auxiliaries
Morales-Nava, Rosmarbel; Fernandez-Zertuche, Mario; Ordonez, Mario, Molecules, 2011, 16, 8803-8814

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium acetate ,  Tetrabutylammonium tetrafluoroborate Catalysts: Palladium diacetate Solvents: Acetonitrile
Reference
Palladium-catalyzed electrochemical carbonylation of 2-amino-1-alkanols to oxazolidin-2-ones under very mild conditions
Chiarotto, I.; Feroci, M., Tetrahedron Letters, 2001, 42(20), 3451-3453

Production Method 12

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Toluene
Reference
A simple and efficient procedure for the preparation of chiral 2-oxazolidinones from α-amino acids
Lewis, Norman; McKillop, Alexander; Taylor, Richard J. K.; Watson, Robert J., Synthetic Communications, 1995, 25(4), 561-8

Production Method 13

Reaction Conditions
1.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water ;  5 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
C- and N-Selective Grignard Addition Reactions of α-Aldimino Esters in the Presence or Absence of Zinc(II) Chloride: Synthetic Applications to Optically Active Azacycles
Hatano, Manabu; Yamashita, Kenji; Ishihara, Kazuaki, Organic Letters, 2015, 17(10), 2412-2415

Production Method 14

Reaction Conditions
1.1 Reagents: Pyrrolidine Solvents: Acetonitrile ;  4.5 h, 55 °C
Reference
Tosvinyl and Besvinyl as Protecting Groups of Imides, Azinones, Nucleosides, Sultams, and Lactams. Catalytic Conjugate Additions to Tosylacetylene
Petit, Elena; Bosch, Lluis; Font, Joan; Mola, Laura; Costa, Anna M.; et al, Journal of Organic Chemistry, 2014, 79(18), 8826-8834

(S)-4-Benzyl-2-oxazolidone Raw materials

(S)-4-Benzyl-2-oxazolidone Preparation Products

(S)-4-Benzyl-2-oxazolidone Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:90719-32-7)(S)-4-苄基-2-唑烷酮
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(CAS:90719-32-7)(S)-4-Benzyl-2-oxazolidone
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(CAS:90719-32-7)(S)-4-Benzyl-2-oxazolidinone
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(S)-4-Benzyl-2-oxazolidone Spectrogram

13C NMR
13C NMR
1H NMR 300 MHz DMSO
1H NMR

(S)-4-Benzyl-2-oxazolidone Related Literature

Additional information on (S)-4-Benzyl-2-oxazolidone

(S)-4-Benzyl-2-Oxazolidone: A Comprehensive Overview

The compound with CAS No. 90719-32-7, commonly referred to as (S)-4-Benzyl-2-Oxazolidone, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of oxazolidinones, which are five-membered heterocycles containing one oxygen and one nitrogen atom. The (S) configuration denotes the stereochemistry at the chiral center, which is critical for its biological activity and pharmacological properties.

Oxazolidinones have gained considerable attention due to their versatility in organic synthesis and their role as intermediates in the construction of complex molecules. The benzyl group attached to the oxazolidinone ring in (S)-4-Benzyl-2-Oxazolidone introduces additional electronic and steric effects, making it a valuable substrate for further functionalization. Recent studies have highlighted its potential as a building block in the development of novel therapeutic agents, particularly in the areas of anti-infective and anti-cancer drug discovery.

One of the most notable applications of (S)-4-Benzyl-2-Oxazolidone is its use as a chiral auxiliary in asymmetric synthesis. This approach allows for the construction of enantiomerically enriched compounds, which are essential in the pharmaceutical industry due to their specific biological activities. The chiral auxiliary concept has been extensively explored in recent years, with researchers focusing on optimizing reaction conditions and expanding the scope of substrates that can be effectively synthesized using this method.

In addition to its role as a chiral auxiliary, (S)-4-Benzyl-2-Oxazolidone has been investigated for its ability to act as a catalyst in various enantioselective reactions. The enantioselective catalysis enabled by this compound has opened new avenues for the synthesis of biologically active molecules with high optical purity. Recent advancements in this area have been documented in high-impact journals, underscoring its importance in modern organic chemistry.

The synthesis of (S)-4-Benzyl-2-Oxazolidone involves a multi-step process that typically begins with the preparation of an appropriate starting material, such as a diamine or an amino alcohol. The stereocontrol during these steps is crucial to ensure the correct configuration at the chiral center. Researchers have reported various methods to achieve this, including the use of chiral catalysts and stereoselective reactions.

Another area where (S)-4-Benzyl-2-Oxazolidone has shown promise is in materials science. Its ability to form stable complexes with metal ions has led to its exploration as a ligand in coordination chemistry. This property could potentially be harnessed for applications such as catalysis, sensing, and drug delivery systems.

Recent studies have also focused on the biological evaluation of (S)-4-Benzyl-2-Oxazolidone derivatives. These investigations have revealed potential anti-inflammatory, antioxidant, and cytotoxic activities, making them candidates for further preclinical testing. The biological activity of these derivatives is influenced by both the structure of the oxazolidinone ring and the substituents attached to it.

In conclusion, (S)-4-Benzyl-2-Oxazolidone is a versatile compound with wide-ranging applications in organic synthesis, pharmaceutical research, and materials science. Its unique properties and stereochemical features make it an invaluable tool for researchers aiming to develop novel compounds with specific biological activities. As ongoing research continues to uncover new insights into its potential uses, this compound is poised to play an even more significant role in various scientific disciplines.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:90719-32-7)(S)-4-苄基-2-唑烷酮
LE2473039
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Quantity:25KG,200KG,1000KG
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Amadis Chemical Company Limited
(CAS:90719-32-7)(S)-4-Benzyl-2-oxazolidone
A10810
Purity:99%
Quantity:1kg
Price ($):159.0
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